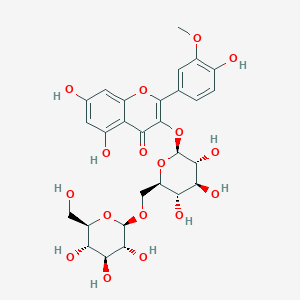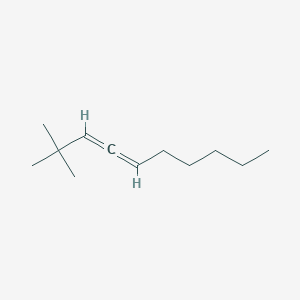
2,2-Dimethyldeca-3,4-diene
概要
説明
2,2-Dimethyldeca-3,4-diene is an organic compound with the molecular formula C12H22 It is a diene, meaning it contains two double bonds within its carbon chain
準備方法
Synthetic Routes and Reaction Conditions
2,2-Dimethyldeca-3,4-diene can be synthesized through several methods. One common approach involves the dehydrohalogenation of organohalides. For example, starting with an alkyl dihalide, a base such as potassium tert-butoxide can be used to eliminate hydrogen halides, forming the diene structure. Another method involves the dehydration of alcohols, where an alcohol precursor is treated with a strong acid like sulfuric acid to remove water and form the diene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic processes to ensure high yield and purity. Catalysts such as palladium or nickel can be used to facilitate the dehydrogenation of alkanes or the dehydrohalogenation of alkyl halides. These processes are typically carried out under controlled temperatures and pressures to optimize the reaction conditions.
化学反応の分析
Types of Reactions
2,2-Dimethyldeca-3,4-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or ozone, leading to the formation of epoxides or carbonyl compounds.
Reduction: Hydrogenation of the diene using catalysts such as palladium on carbon can convert it into the corresponding alkane.
Substitution: Electrophilic addition reactions, such as the addition of hydrogen halides (e.g., HBr), can occur at the double bonds, leading to the formation of halogenated products.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or ozone (O3) in an organic solvent.
Reduction: Hydrogen gas (H2) in the presence of a palladium on carbon (Pd/C) catalyst.
Substitution: Hydrogen halides (e.g., HBr) in an inert solvent like dichloromethane.
Major Products
Oxidation: Epoxides, aldehydes, or ketones.
Reduction: Alkanes.
Substitution: Halogenated alkanes.
科学的研究の応用
2,2-Dimethyldeca-3,4-diene has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of dienes and the mechanisms of electrophilic addition reactions.
Biology: The compound can be used in the synthesis of biologically active molecules, serving as an intermediate in the production of pharmaceuticals.
Medicine: Research into the compound’s derivatives may lead to the development of new drugs with therapeutic properties.
Industry: It is used in the production of polymers and other materials, where its diene structure allows for cross-linking and the formation of complex macromolecules.
作用機序
The mechanism of action of 2,2-Dimethyldeca-3,4-diene in chemical reactions involves the interaction of its double bonds with various reagents. For example, in electrophilic addition reactions, the double bonds act as nucleophiles, attacking electrophilic species such as hydrogen halides. This leads to the formation of carbocation intermediates, which then undergo further reactions to form the final products. The stability of these intermediates and the regioselectivity of the reactions are influenced by the electronic and steric properties of the diene.
類似化合物との比較
2,2-Dimethyldeca-3,4-diene can be compared with other dienes such as 1,3-butadiene and isoprene. While all these compounds contain two double bonds, their reactivity and applications differ due to variations in their molecular structures. For example:
1,3-Butadiene: A simple conjugated diene used extensively in the production of synthetic rubber.
Isoprene: A naturally occurring diene that serves as a building block for natural rubber and other terpenes.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and the types of products formed in chemical reactions.
特性
InChI |
InChI=1S/C12H22/c1-5-6-7-8-9-10-11-12(2,3)4/h9,11H,5-8H2,1-4H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLYOJWAFNPKWRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=C=CC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10153450 | |
| Record name | 2,2-Dimethyldeca-3,4-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10153450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121959-79-3 | |
| Record name | 2,2-Dimethyldeca-3,4-diene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121959793 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2-Dimethyldeca-3,4-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10153450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


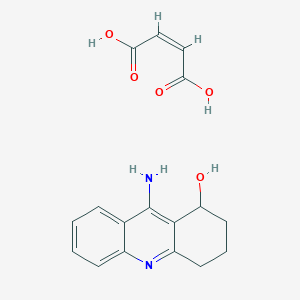
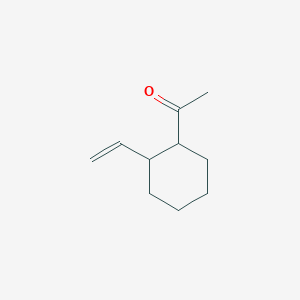
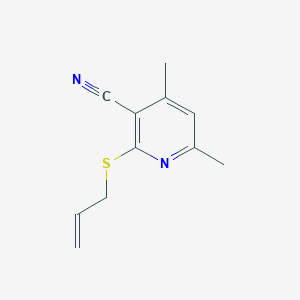
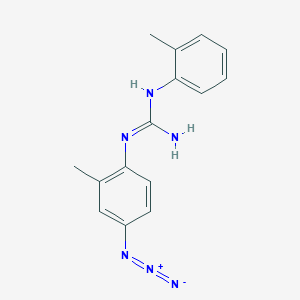

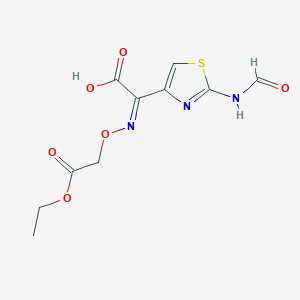
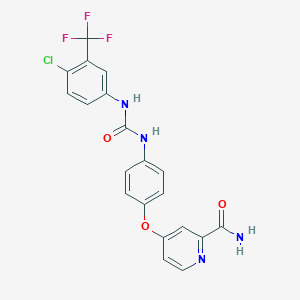
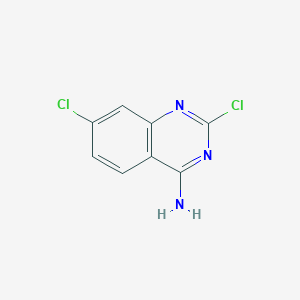
![3,7-Dimethyl-1,3,5,7-tetrazabicyclo[3.3.1]nonane](/img/structure/B48814.png)
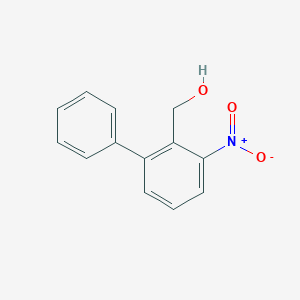
![1,1-Bis(2-hydroxyethyl)-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea](/img/structure/B48825.png)
![(1S)-1-[(2R)-Oxiran-2-yl]prop-2-en-1-ol](/img/structure/B48826.png)
